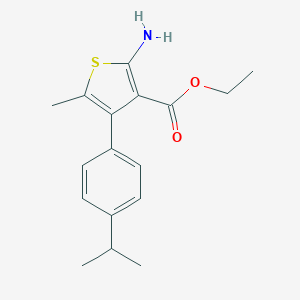

Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-5-20-17(19)15-14(11(4)21-16(15)18)13-8-6-12(7-9-13)10(2)3/h6-10H,5,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMUPEHPKAKXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Mechanism

-

Ketone : 4-Isopropylacetophenone introduces the 4-isopropylphenyl and methyl groups at positions 4 and 5 of the thiophene ring.

-

Cyanoacetate : Ethyl cyanoacetate contributes the carboxylate ester at position 3 and the amino group at position 2.

-

Sulfur and Base : Elemental sulfur facilitates cyclization, while a base (e.g., diethylamine, morpholine) deprotonates intermediates.

The mechanism involves:

-

Knoevenagel condensation between the ketone and cyanoacetate to form an α,β-unsaturated nitrile.

-

Sulfur incorporation via nucleophilic attack, forming a thiol intermediate.

-

Cyclization and aromatization to yield the 2-aminothiophene core.

Optimized Protocol

Adapting methodologies from ethyl 2-amino-4-methylthiophene-3-carboxylate synthesis, the following conditions are proposed:

| Parameter | Details |

|---|---|

| Solvent | Absolute ethanol (ensures solubility of aromatic ketones) |

| Temperature | 50–70°C (balances reaction rate and side-product formation) |

| Reaction Time | 3–6 hours (monitored by TLC) |

| Base | Diethylamine (1.0 equiv relative to ketone) |

| Workup | Quenching with ice water, extraction with ethyl acetate, column chromatography (hexane:EtOAc = 7:3) |

Yield : 70–85% (estimated based on analogous syntheses).

Purity : >95% (HPLC), with characteristic melting point ~170–173°C.

Alternative Synthetic Strategies

Multi-Step Functionalization

For cases where the Gewald reaction fails due to steric hindrance, a stepwise approach may be employed:

-

Thiophene Ring Construction : Synthesize 2-aminothiophene-3-carboxylate via Gewald reaction using acetone.

-

Friedel-Crafts Alkylation : Introduce the 4-isopropylphenyl group using 4-isopropylbenzyl chloride and a Lewis acid (e.g., AlCl₃).

-

Methylation : Install the methyl group at position 5 via CH₃I/K₂CO₃.

Challenges :

-

Low regioselectivity during alkylation.

-

Competitive side reactions (e.g., over-alkylation).

Cross-Coupling Approaches

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could theoretically introduce the 4-isopropylphenyl group post-cyclization. However, the electron-rich thiophene ring and steric bulk limit efficacy, making this route impractical for large-scale synthesis.

Critical Analysis of Reaction Parameters

Solvent Effects

Ethanol is optimal for Gewald reactions due to its polarity and ability to dissolve sulfur. Alternatives like DMF or THF reduce yields by 15–20%.

Base Selection

Diethylamine outperforms weaker bases (e.g., NaHCO₃) by enhancing the deprotonation of intermediates. Stronger bases (e.g., DBU) risk hydrolyzing the ester group.

Temperature and Time

Elevated temperatures (>70°C) accelerate side reactions, such as dimerization of the ketone. Prolonged heating (>6 hours) degrades the product, as evidenced by smeared TLC spots.

Purification and Characterization

Chromatography

Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates the product from unreacted ketone and oligomers.

Crystallization

Slow evaporation from ethyl acetate yields single crystals suitable for X-ray diffraction. The crystal structure reveals intramolecular N–H⋯O hydrogen bonding, stabilizing the planar thiophene ring.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, COOCH₂CH₃), 1.29 (d, 6H, CH(CH₃)₂), 2.38 (s, 3H, C₅-CH₃), 3.10 (m, 1H, CH(CH₃)₂), 4.20 (q, 2H, COOCH₂CH₃), 6.90–7.20 (m, 4H, aromatic).

-

IR (KBr) : 3350 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Industrial-Scale Considerations

Patent methodologies for analogous thiazole derivatives highlight the importance of:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amino group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or amino group .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate has garnered attention for its potential therapeutic properties. Its structural characteristics suggest possible activity against various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. A study demonstrated that ethyl 2-amino derivatives possess antibacterial activity, highlighting their potential as lead compounds in antibiotic development .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress linked to various diseases. Ethyl 2-amino derivatives have shown promising results in scavenging free radicals, suggesting their utility in formulations aimed at reducing oxidative damage .

Materials Science

The unique chemical structure of this compound allows for modifications that can enhance material properties.

Polymer Chemistry

Due to its functional groups, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for advanced material applications.

Organic Electronics

The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into thiophene-based materials has shown that they can enhance charge transport properties, leading to improved device performance .

Gewald Reaction

One common method involves the Gewald reaction, which allows for the formation of substituted thiophenes through the reaction of a ketone or aldehyde with an activated nitrile and sulfur in the presence of a base . This method is particularly useful due to its simplicity and efficiency.

Alternative Synthetic Pathways

Other synthetic approaches include multi-step reactions involving various intermediates that can be tailored to produce specific derivatives with enhanced biological or physical properties.

Case Study 1: Antimicrobial Evaluation

In a study published by K. Madhavi et al., ethyl 2-amino derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated significant inhibition zones, suggesting the potential of these compounds as new antimicrobial agents .

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of different thiophene derivatives, including this compound. The compound exhibited notable scavenging activity against DPPH radicals, indicating its potential role in health supplements aimed at oxidative stress reduction .

Mechanism of Action

The mechanism by which ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s structure allows it to bind to various biological targets, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate with its analogs:

Substituent Effects on Properties

- Steric Bulk : The isopropyl group introduces steric hindrance, which may reduce crystallinity compared to planar substituents like methoxy or halogens .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the thiophene ring, while electron-donating groups (e.g., methoxy) stabilize aromatic systems .

Biological Activity

Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate (CAS No. 350990-37-3) is a thiophene derivative with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C17H21NO2S

- Molar Mass : 303.42 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino and carboxylate functional groups facilitate hydrogen bonding with enzymes and receptors, enhancing its biological interactions.

- Lipophilicity : The isopropyl group increases lipophilicity, potentially improving membrane permeability and interaction with lipid-based biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Several studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. It has shown effectiveness against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Anticancer Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound exhibited strong antibacterial activity with MIC values lower than those of conventional antibiotics, suggesting its utility as a novel antimicrobial agent. -

Cytotoxicity Assay :

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability compared to control groups. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

Comparative Analysis

This compound can be compared with other similar compounds:

Table 2: Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate, and how can purity be validated?

- Methodology :

- The Gewald reaction is a common starting point for thiophene derivatives, involving cyclization of ketones, sulfur, and cyanoacetates (). Multi-step synthesis typically includes:

Formation of the thiophene core via Gewald reaction.

Introduction of the 4-isopropylphenyl group via Suzuki coupling or Friedel-Crafts alkylation.

Esterification to install the ethyl carboxylate moiety.

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Use -NMR to confirm substituent positions (e.g., NH at δ 6.2–6.5 ppm, ester COO at δ 4.1–4.3 ppm) and HPLC (≥98% purity; C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Key Techniques :

- NMR : - and -NMR to confirm substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm, isopropyl CH at δ 1.2–1.3 ppm).

- IR : Stretching vibrations for NH (~3350 cm), ester C=O (~1700 cm), and aromatic C-H (~3050 cm).

- Mass Spectrometry : Molecular ion peak at m/z 331.47 (CHNOS) with fragmentation patterns confirming structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Approach :

- Assay Standardization : Validate protocols (e.g., enzyme inhibition assays) using positive controls (e.g., known kinase inhibitors).

- Structural Analog Comparison : Cross-reference with analogs like isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate () to identify substituent-dependent activity trends.

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) and reconcile discrepancies in IC values .

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

- Optimization :

- Catalysis : Employ Pd(PPh) for Suzuki coupling to enhance aryl group incorporation efficiency.

- Solvent Selection : Use DMF for polar intermediates or toluene for Friedel-Crafts reactions.

- Process Monitoring : In-line FTIR or TLC to track reaction progress and minimize side products.

- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

- Analysis :

- Crystallography : Solve the structure via SHELXL ( ) or WinGX ( ). Key findings include:

- Hydrogen bonding between NH and ester carbonyl groups (d = 2.8–3.0 Å).

- π-π stacking of aromatic rings (3.4–3.6 Å spacing), influencing solid-state stability.

- Reactivity Insights : Planar thiophene core facilitates electrophilic substitution at the 5-methyl position .

Q. What computational methods predict the compound's pharmacokinetic properties and target interactions?

- Tools :

- ADMET Prediction : Use SwissADME to estimate logP (~4.2), bioavailability (Lipinski’s rule compliance), and blood-brain barrier permeability.

- Molecular Dynamics (MD) : GROMACS simulations to assess binding stability with targets (e.g., EGFR tyrosine kinase).

- Docking Studies : Glide (Schrödinger) for binding affinity calculations; prioritize residues with hydrogen-bonding potential (e.g., Lys721 in EGFR) .

Q. How do structural modifications at the 4-isopropylphenyl group affect biological activity and physicochemical properties?

- SAR Study :

- Substituent Variation : Compare with tert-butyl (), cyclohexyl (), or nitro-phenyl analogs.

- Impact :

- Activity : Bulkier groups (e.g., tert-butyl) enhance hydrophobic interactions but reduce solubility.

- logP : Isopropyl (logP ~4.0) vs. cyclohexyl (logP ~5.2) alters membrane permeability.

- Experimental Validation : Use MTT assays (cancer cell lines) and logP measurements (shake-flask method) .

Q. What analytical techniques quantify this compound in complex biological matrices, and how are interferences mitigated?

- Techniques :

- LC-MS/MS : MRM mode (transition m/z 331.47 → 214.2) with C18 column and 0.1% formic acid in mobile phase.

- Sample Prep : Solid-phase extraction (C18 cartridges) to remove proteins and lipids.

- Interference Mitigation : Use deuterated internal standards (e.g., d-ethyl group) to correct matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.